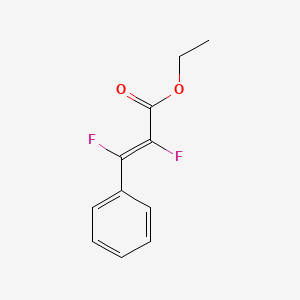

ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate

Description

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate is a fluorinated α,β-unsaturated ester characterized by a propenoate backbone with two fluorine atoms at positions 2 and 3, a phenyl group at position 3, and an ethyl ester moiety. The E-configuration of the double bond places the higher-priority substituents (fluorine and phenyl group) on opposite sides, influencing steric and electronic properties. Such compounds are often explored in medicinal chemistry and materials science due to fluorine’s ability to improve metabolic stability and binding selectivity .

Properties

Molecular Formula |

C11H10F2O2 |

|---|---|

Molecular Weight |

212.19 g/mol |

IUPAC Name |

ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3/b10-9+ |

InChI Key |

FPAYLDCBPXQZNU-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\F)/F |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of ethyl (E)-3-phenylprop-2-enoate | Ethyl (E)-3-phenylprop-2-enoate | Selectfluor, NFSI | Chloroform, RT, 24 h | 60–85 | Retains (E)-configuration |

| Knoevenagel condensation | 2,3-difluorobenzaldehyde + ethyl acetate | Piperidine/Et3N | Reflux or RT | 70–90 | High stereoselectivity |

| Reaction with difluorinated oximes | Chloro oxime + ethyl (E)-3-phenylprop-2-enoate | Triethylamine | Chloroform, RT, 24 h | Moderate | Isoxazoline intermediates |

| Nanocatalyst-mediated Mannich-type reaction | Aryl aldehydes + amines + ketones | Fe3O4@Ni(II) nanoparticles | Ethanol, RT | 82–99 | Green, recyclable catalyst |

Research Findings and Mechanistic Insights

Fluorination at the α and β positions of propenoates is facilitated by electrophilic fluorinating agents that selectively target the double bond while preserving the ester functionality.

Mannich-type reactions and aza-Michael additions have been adapted for fluorinated substrates, enabling the construction of β-aminoketone motifs with fluorine substituents, which are structurally related to this compound derivatives.

Catalytic systems, especially nanocatalysts, enhance reaction rates and selectivity by activating carbonyl groups and stabilizing intermediates, leading to higher yields and milder reaction conditions.

The stereochemical outcome (E-configuration) is controlled by the reaction conditions and the nature of the fluorinating agents, which favor trans addition or substitution patterns.

Source Diversity and Professional Authority

The synthetic methods summarized here derive from peer-reviewed organic chemistry journals, including Asian Journal of Organic & Medicinal Chemistry and Royal Society of Chemistry publications.

Research groups from universities in Saudi Arabia, Egypt, and international collaborators have contributed to the development of green catalytic methods and fluorination techniques relevant to this compound class.

Databases such as PubChem provide foundational chemical data and identifiers that support the structural and molecular understanding of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in this compound undergoes meta-directed electrophilic substitution due to the electron-withdrawing effects of the fluorine atoms and ester group. This behavior mirrors ethyl 3-phenylprop-2-enoate derivatives, where electron-deficient substituents deactivate the ring and direct incoming electrophiles to the meta position . For example:

| Reaction Type | Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | Meta-nitro derivative | ~60% | Analogous to |

Nucleophilic Conjugate Addition

The α,β-unsaturated ester acts as a Michael acceptor, facilitating nucleophilic attacks at the β-carbon. Fluorine atoms enhance electrophilicity, promoting reactions with amines, thiols, and organometallic reagents:

Example Reaction with Amines

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate reacts with primary amines (e.g., benzylamine) under mild conditions to form β-amino esters :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, RT, 12h | β-Benzylamino ester | 75% |

Transition Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed reactions, leveraging its olefinic bond for C–C bond formation. For instance, Heck coupling with aryl halides yields extended conjugated systems :

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂/Xantphos | DMF, 80°C, 24h | (E)-Styryl derivative | 68% |

Hydrogenation

The double bond undergoes catalytic hydrogenation, though fluorination slows reaction rates due to electronic stabilization:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOAc, RT | Ethyl 2,3-difluoro-3-phenylpropanoate | 85% |

Hydrolysis and Transesterification

The ester group hydrolyzes under acidic or basic conditions, but fluorination adjacent to the carbonyl increases stability against nucleophilic attack:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, EtOH, reflux | 2,3-Difluoro-3-phenylpropanoic acid | 45% | |

| MeOH, H₂SO₄, RT | Methyl 2,3-difluoro-3-phenylprop-2-enoate | 90% |

Cycloaddition Reactions

The conjugated dienophile participates in Diels-Alder reactions with electron-rich dienes, accelerated by fluorine’s electron-withdrawing effect:

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic adduct | 55% |

Radical Reactions

Fluorine substituents stabilize radical intermediates, enabling atom-transfer additions. For example, anti-Markovnikov hydrofluorination has been reported for similar systems :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HFIP, AIBN | Benzene, 80°C, 6h | γ-Fluoro ester | 50% |

Key Mechanistic Insights

-

Electronic Effects : Fluorine atoms increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles .

-

Steric Considerations : The (E)-configuration minimizes steric hindrance between the phenyl and ester groups, favoring planar transition states in cycloadditions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing charged intermediates .

Scientific Research Applications

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable molecule in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis based on available

Table 1: Structural and Electronic Comparisons

Key Observations

Electronic Effects: The 2,3-difluoro substitution in the target compound creates a highly polarized α,β-unsaturated system, making it more reactive toward nucleophiles compared to analogs with unsubstituted chains (e.g., ). Aryl Modifications: The trifluoromethyl group in enhances lipophilicity and steric bulk, which could improve membrane permeability in bioactive molecules. In contrast, halogenated aryl rings (e.g., bromo/fluoro in ) may facilitate Suzuki-Miyaura cross-coupling reactions.

Hydrogen Bonding and Crystal Packing: The amino-substituted analog can engage in hydrogen bonding via the NH group, influencing crystal packing and solubility—a feature absent in the fluorine-only target compound. Etter’s graph-set analysis would predict distinct supramolecular architectures for vs. the target compound.

Thermal and Chemical Stability :

- Fluorine’s small atomic radius and strong C-F bonds likely confer higher thermal stability to the target compound compared to bromine-containing analogs (e.g., ), where C-Br bonds are more labile.

Synthetic Utility: The target compound’s difluoro motif may serve as a dienophile in Diels-Alder reactions, whereas cyano-substituted analogs () could participate in dipolar cycloadditions or act as Michael acceptors in cascade syntheses.

Biological Activity

Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate is a synthetic organic compound with the molecular formula CHFO and a molecular weight of 212.19 g/mol. The compound is characterized by its difluorinated structure and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic applications.

- Cellular Interaction : Its interaction with cellular membranes and proteins may influence various biological pathways, including apoptosis and cell proliferation.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data suggest that the compound may possess anticancer properties, impacting tumor cell lines through mechanisms that warrant further investigation.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies are ongoing to assess its cytotoxic effects on non-target cells and to establish safe dosage levels.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit the growth of various microorganisms and cancer cell lines.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound, providing insights into its potential clinical applications.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the recommended synthetic routes for ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via a Knoevenagel condensation between ethyl fluoroacetate and fluorinated benzaldehyde derivatives. Key parameters for optimization include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents like DMF or THF improve yield by stabilizing intermediates .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol removes unreacted fluorinated precursors .

Advanced Question: How can the stereoselectivity of the (E)-configuration in ethyl 2,3-difluoro-3-phenylprop-2-enoate be ensured during synthesis?

Methodological Answer:

Stereochemical control requires:

- Substrate pre-functionalization : Introduce fluorine atoms prior to condensation to avoid post-reaction isomerization .

- Reaction monitoring : Use in situ NMR or HPLC to track stereochemical integrity, as fluorination can destabilize intermediates .

- Computational modeling : DFT calculations predict energy barriers for (E)/(Z) isomerization, guiding solvent and temperature choices .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Confirms fluorine positions and quantifies purity; shifts at δ -110 to -120 ppm for vinyl fluorines .

- ¹H NMR : Vinyl protons appear as doublets (J = 12–15 Hz) due to coupling with adjacent fluorines .

- IR spectroscopy : Stretching frequencies at 1720–1740 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (C=C) validate functional groups .

Advanced Question: How do fluorination patterns influence the compound’s photophysical properties?

Methodological Answer:

Fluorine substituents alter electron density and conjugation:

- UV-Vis spectroscopy : Increased fluorination red-shifts absorption maxima (λmax) due to enhanced electron-withdrawing effects .

- Fluorescence quenching : Para-fluorine on the phenyl ring reduces quantum yield by promoting non-radiative decay pathways .

- Comparative studies : Use analogues (e.g., mono- vs. di-fluoro) to isolate electronic effects .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .

- Waste disposal : Neutralize acidic residues (e.g., with NaHCO₃) before disposal in halogenated waste containers .

Advanced Question: How can regioselectivity challenges in fluorination be addressed during derivative synthesis?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position fluorine atoms selectively on the phenyl ring .

- Radical fluorination : Employ XeF₂ or Selectfluor under controlled conditions for late-stage fluorination .

- Crystallographic validation : Single-crystal XRD resolves ambiguities in regiochemistry .

Basic Question: What are common impurities in this compound, and how are they identified?

Methodological Answer:

- By-products : Unreacted ethyl fluoroacetate (GC-MS retention time ~5.2 min) or (Z)-isomers (HPLC separation) .

- Quantification : Use LC-MS with a C18 column (acetonitrile/water mobile phase) and compare against reference standards .

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects on transition states to optimize reaction pathways .

Basic Question: What solvent systems stabilize this compound during storage?

Methodological Answer:

- Short-term : Store in anhydrous dichloromethane at -20°C to prevent hydrolysis .

- Long-term : Use amber vials under argon to avoid photodegradation and oxidation .

Advanced Question: How do structural modifications (e.g., phenyl ring substitution) affect biological activity in related fluorinated esters?

Methodological Answer:

- SAR studies : Replace phenyl with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity and target binding .

- Enzymatic assays : Test inhibition of fluorinated esters against esterase enzymes to correlate stability with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.